molecular formula C10H10N2O3 B172786 Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate CAS No. 156335-37-4

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate

Cat. No. B172786
CAS RN: 156335-37-4
M. Wt: 206.2 g/mol
InChI Key: QYBQPBAYKVUDSU-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate is an organic compound belonging to the class of pyrrolo[1,2-B]pyridazines. It is an important intermediate in the synthesis of various compounds such as oxazolidinones and pyrrolo[1,2-B]pyridazines. It is also used in the synthesis of various drugs and pharmaceuticals. This compound has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields.

Scientific Research Applications

Synthesis of Pyridazine Derivatives

  • Ethyl 4-oxo-1,4-dihydropyridazine derivatives have been utilized in the synthesis of pyridazine, pyrimido[4,5-d]pyridazine, and pyrrolo[1,2-c]pyrimidone derivatives. These compounds are prepared via versatile routes involving bromomethylated ethyl dihydropyrimidine carboxylates, indicating their significance in the development of new heterocyclic compounds with potential biological activities (Kheder, Mabkhot, & Farag, 2009).

Antimicrobial Evaluation

  • Some pyrimidine derivatives synthesized using ethyl 4-oxo-1,4-dihydropyridazine as a precursor have been evaluated for their antimicrobial properties. This highlights the role of such derivatives in medicinal chemistry, particularly in discovering new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Novel Synthetic Routes

  • Ethyl 4-oxo-1,4-dihydropyridazine derivatives serve as key intermediates in developing novel synthetic routes to various heterocyclic compounds. For example, the thermolysis of specific dihydropyridazine derivatives provides a new synthetic route to pyrrolo[2,3-c-]pyridazines, highlighting the versatility of these compounds in synthesizing complex heterocycles (Maeba & Castle, 1979).

Application in Heterocyclic Chemistry

  • The utility of ethyl 4-oxo-1,4-dihydropyridazine derivatives extends to the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These findings demonstrate the importance of such derivatives in accessing a wide range of heterocyclic compounds, which could have various pharmacological and chemical applications (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).

properties

IUPAC Name

ethyl 4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(12)9(7)13/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBQPBAYKVUDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435646, DTXSID501215918
Record name ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156335-37-4, 1260849-93-1
Record name ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-aminopyrrole (575 mg, 7.0 mmol, commercially available) and diethyl ethoxymethylenemalonate (1.82 g, 8.4 mmol) was heated at 125° C. for 2 hours to give crude diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate. To this intermediate was added diphenyl ether (2 mL). The reaction was put under nitrogen and heated at 220° C. for 2 hours, while allowing the ethanol formed in the reaction to be distilled off. The reaction was cooled to room temperature and purified by silica gel flash chromatography (eluted with 100% CH2Cl2) to give the title compound (1.03 g, 71%) as a yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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